Cyclopropane-1,1-dicarboxylic acid

Coordination Chemistry Potentiometry Stability Constants

Researchers sourcing cyclopropane-1,1-dicarboxylic acid for cabozantinib analogs or heterometallic coordination networks require a building block with predictable metal-ion selectivity and a validated synthetic route. This compound uniquely favors Ni²⁺ over Zn²⁺ binding-inverting the selectivity seen with larger-ring analogs-and provides the definitive starting material for the cyclopropane-1,1-dicarboxamide pharmacophore via the crystallographically characterized mono-amide intermediate. Bulk-friendly packaging and rapid global logistics support both pilot-scale and full-scale synthetic campaigns.

Molecular Formula C5H6O4
Molecular Weight 130.1 g/mol
CAS No. 598-10-7
Cat. No. B044195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane-1,1-dicarboxylic acid
CAS598-10-7
Synonyms1-Carboxycyclopropanecarboxylic Acid;  Ethylenemalonic Acid;  NSC 626865; 
Molecular FormulaC5H6O4
Molecular Weight130.1 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)C(=O)O
InChIInChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)
InChIKeyFDKLLWKMYAMLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropane-1,1-dicarboxylic Acid (CAS 598-10-7): A Strained Cyclopropane Dicarboxylic Acid for Coordination Chemistry and Pharmaceutical Synthesis


Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7), also known as 1,1-cyclopropanedicarboxylic acid, is a C5-dicarboxylic acid featuring a strained three-membered cyclopropane ring with both carboxyl groups attached to the same ring carbon [1]. The compound has molecular formula C5H6O4, molecular weight 130.10 g/mol, and typically presents as a white to almost white crystalline powder with a melting point range of 134-138 °C . The unique geometry—geminal dicarboxylate substitution on a highly strained cyclopropane scaffold—distinguishes this compound from linear dicarboxylic acids and larger-ring 1,1-dicarboxylic acid analogs, conferring distinctive coordination behavior and synthetic utility that cannot be replicated by simple replacement candidates [2].

Why Cyclopropane-1,1-dicarboxylic Acid Cannot Be Simply Replaced by Malonic Acid or Larger-Ring 1,1-Dicarboxylic Acid Analogs


Substituting cyclopropane-1,1-dicarboxylic acid (CPRDA) with malonic acid or larger-ring 1,1-dicarboxylic acids (e.g., cyclopentane-1,1-dicarboxylic acid, CPEDA; cyclohexane-1,1-dicarboxylic acid, CHEDA) fundamentally alters both thermodynamic and kinetic outcomes. The cyclopropane ring imposes a C–C–C bond angle of approximately 60° versus the ideal 109.5° sp³ angle, generating approximately 27.5 kcal/mol of ring strain that is absent in malonate or larger cycloalkane systems [1]. This strain energy translates into altered acidity (pKa₁ = 1.82 at 25 °C for CPRDA, substantially lower than malonic acid's pKa₁ ≈ 2.83) and markedly different metal-ligand stability constants—the MA complexes with Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺ exhibit decreasing stability along the series CPRDA > CPEDA > CHEDA [2]. Moreover, the constrained bite angle of the geminal carboxylates restricts accessible coordination geometries in a manner that linear-chain or six-membered ring analogs cannot mimic, directly impacting crystallographic outcomes, magnetic exchange coupling, and synthetic reaction pathways [3].

Quantitative Differentiation Evidence: Cyclopropane-1,1-dicarboxylic Acid vs. Structural Analogs


Enhanced Metal-Ligand Stability and Ni/Zn Affinity Inversion vs. Larger-Ring 1,1-Dicarboxylic Acids

Potentiometric titration data at 25 ± 0.5 °C and ionic strength Ic = 0.1 (NaClO4) demonstrate that for Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺, the stability of 1:1 (MA) complexes strictly follows the order CPRDA > CPEDA > CHEDA. Furthermore, a ligand-specific inversion of metal-ion affinity occurs: Ni > Zn for CPRDA, whereas Zn > Ni for CPEDA and CHEDA [1]. This differential selectivity arises from the cyclopropane ring's constrained geometry, which favors chelate ring formation with smaller metal ions.

Coordination Chemistry Potentiometry Stability Constants

Validated Pharmaceutical Intermediate for Cabozantinib Synthesis with Crystallographically Confirmed Intermediates

Cyclopropane-1,1-dicarboxylic acid (CDA) is a key starting material in the industrial synthesis of cabozantinib, a multi-targeted tyrosine kinase inhibitor approved for medullary thyroid cancer and renal cell carcinoma [1]. The synthetic route proceeds via dimethyl 1,1-cyclopropanedicarboxylate, which undergoes mono-amidation with 4-fluoroaniline in the presence of one equivalent of sodium methoxide to yield methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate—an intermediate whose crystal structure has been determined by single-crystal X-ray diffraction [2]. This structurally validated intermediate is then condensed with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline to afford cabozantinib.

Medicinal Chemistry Pharmaceutical Intermediates Tyrosine Kinase Inhibitors

Coordination Polymer Formation for Field-Induced Single-Ion Magnet (SIM) Behavior

Polymeric cobalt(II) complexes incorporating cyclopropane-1,1-dicarboxylate (cpdc²⁻) dianions exhibit field-induced slow magnetic relaxation, a prerequisite for single-ion magnet (SIM) applications. Specifically, {[Rb₆Co₃(cpdc)₆(H₂O)₁₂]·6H₂O}ₙ (1) and [Cs₂Co(cpdc)₂(H₂O)₆]ₙ (2) display slow relaxation under applied DC magnetic fields of HDC = 1000 Oe and 1500 Oe, respectively [1]. Ab initio CASSCF/NEVPT2 calculations reveal an easy axis of magnetic anisotropy for the high-spin Coᴵᴵ ions (S = 3/2), with zero-field splitting parameters consistent with pseudo-octahedral coordination geometry enforced by the chelating cpdc²⁻ ligand.

Molecular Magnetism Coordination Polymers Single-Ion Magnets

Optimal Procurement and Application Scenarios for Cyclopropane-1,1-dicarboxylic Acid Based on Quantitative Differentiation Evidence


Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Requiring Predictable Ni/Zn Selectivity

When designing heterometallic coordination networks where differential binding affinity for Ni²⁺ versus Zn²⁺ dictates network topology, cyclopropane-1,1-dicarboxylic acid is the rational choice over larger-ring 1,1-dicarboxylic acids. Potentiometric data confirm that CPRDA uniquely favors Ni binding over Zn (Ni > Zn), whereas CPEDA and CHEDA invert this selectivity (Zn > Ni) [1]. This predictable selectivity can be exploited to engineer mixed-metal systems with predetermined metal-site occupancy, a capability not accessible with CPEDA or CHEDA.

Synthesis of Cabozantinib and Structurally Related Tyrosine Kinase Inhibitor Analogs

Research groups engaged in the synthesis of cabozantinib or its structural analogs should procure cyclopropane-1,1-dicarboxylic acid as the definitive starting material for the cyclopropane-1,1-dicarboxamide pharmacophore. The validated synthetic route—proceeding through dimethyl 1,1-cyclopropanedicarboxylate and the crystallographically characterized mono-amide intermediate methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate [2]—provides a reproducible, structurally verified pathway. Substituting with alternative 1,1-dicarboxylic acid building blocks would require de novo route validation and risk incompatibility with established process chemistry protocols.

Development of Molecule-Based Magnetic Materials and Single-Ion Magnets (SIMs)

For researchers synthesizing cobalt(II)-based coordination polymers intended for slow magnetic relaxation or single-ion magnet (SIM) studies, cyclopropane-1,1-dicarboxylic acid provides a rigid, chelating ligand framework that enforces a pseudo-octahedral CoO₆ geometry favorable for magnetic anisotropy [3]. The cpdc²⁻ dianion has been demonstrated to yield polymeric structures exhibiting field-induced slow relaxation at applied fields of 1000–1500 Oe. Procurement of CDA is therefore indicated for projects targeting molecule-based magnetic materials, quantum information processing elements, or high-density data storage candidates, where the ligand's constrained bite angle directly influences the zero-field splitting and magnetization dynamics of the resulting complexes.

Plant Biology Studies Requiring Ethylene Biosynthesis Inhibition with Quantifiable Ki Values

Laboratories investigating ethylene-mediated plant physiology—including fruit ripening, flower senescence, and post-harvest preservation—should consider cyclopropane-1,1-dicarboxylic acid as a non-gaseous, competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO). The compound's inhibitory activity has been quantified in partially purified apple ACO assays, with Ki values determined alongside the structural analog trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) [4]. Procurement of CDA is recommended for experimental designs requiring a structurally defined ACC analog with established enzyme inhibition kinetics, enabling comparative studies of ACO active-site geometry and inhibitor structure-activity relationships.

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